![molecular formula C10H8ClIN2O2 B1328052 6-氯-8-碘咪唑并[1,2-a]吡啶-2-羧酸乙酯 CAS No. 1033463-34-1](/img/structure/B1328052.png)

6-氯-8-碘咪唑并[1,2-a]吡啶-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

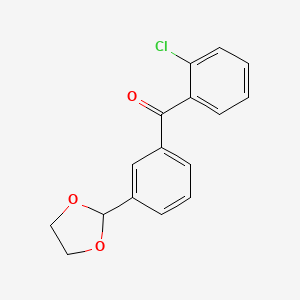

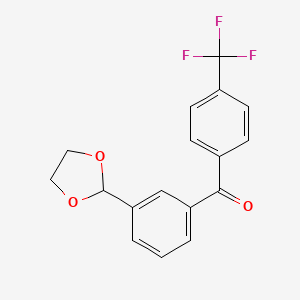

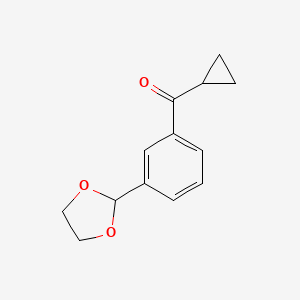

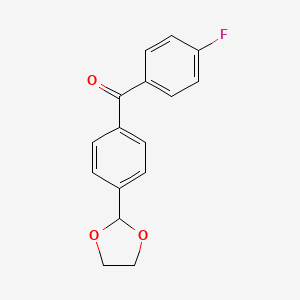

Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic compounds containing a pyridine ring fused with an imidazole ring. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives often involves multi-step reactions starting from various substrates. For instance, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, a related compound, is synthesized through a three-step reaction process, which includes the formation of the imidazo ring . Although the specific synthesis of ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate is not detailed in the provided papers, similar synthetic strategies could be employed, such as halogenation to introduce chlorine and iodine substituents.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives can be elucidated using techniques like density functional theory (DFT) and x-ray diffraction. For example, the molecular structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was calculated using DFT and confirmed by single crystal x-ray diffraction, showing consistency between the theoretical and experimental structures . This suggests that a similar approach could be used to analyze the molecular structure of ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo various chemical reactions to form different products. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into several derivatives, including pyrano[2,3-b]pyridine and pyrano[2,3-d]pyridine derivatives, by reacting with different nucleophilic reagents . This demonstrates the reactivity of the imidazo[1,2-a]pyridine core and its potential to be transformed into a wide range of chemical structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can be investigated using DFT, which provides insights into the molecular electrostatic potential and frontier molecular orbitals. Such studies reveal important physicochemical characteristics of the compounds, such as their electronic distribution and reactivity . Additionally, the anti-hepatitis B virus activity of ethyl 6-bromo-8-hydroxyimidazo[1,2-a]pyridine-3-carboxylates suggests that halogenated imidazo[1,2-a]pyridine derivatives could possess significant biological properties .

科学研究应用

合成和化学反应

- 该化合物用于合成各种杂环化合物。例如,它参与制备具有抗炎特性的 2-甲基咪唑并[1,2-a]吡啶-3-羧酸 (Abignente 等,1982)。类似地,已使用该化合物合成了 2-甲基咪唑并[1,2-a]嘧啶-3-羧酸乙酯 (Abignente 等,1984)。

生化研究

- 在生化研究中,与 6-氯-8-碘咪唑并[1,2-a]吡啶-2-羧酸乙酯密切相关的 6-溴-8-羟基咪唑并[1,2-a]吡啶-3-羧酸乙酯衍生物已被合成并评估其抗乙型肝炎病毒活性 (Chen 等,2011)。

药物合成

- 该化合物可用作药物合成的构建模块。例如,它用于合成具有潜在药物应用的新型 8-芳基三环吡啶酮 (Castera-Ducros 等,2006)。

药物化学

- 在药物化学中,该化合物用于创建具有潜在生物活性的各种衍生物。例如,它已用于合成对中枢和线粒体苯二氮卓受体表现出亲和力的化合物 (Schmitt 等,1997)。

化学合成

- 6-氯-8-碘咪唑并[1,2-a]吡啶-2-羧酸乙酯是各种化学合成中的关键试剂。例如,它用于缩合反应合成新型吡唑并[3,4-b]吡啶产物 (Ghaedi 等,2015)。

安全和危害

属性

IUPAC Name |

ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClIN2O2/c1-2-16-10(15)8-5-14-4-6(11)3-7(12)9(14)13-8/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOLSCRXCGGQIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=C(C=C(C2=N1)I)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClIN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。